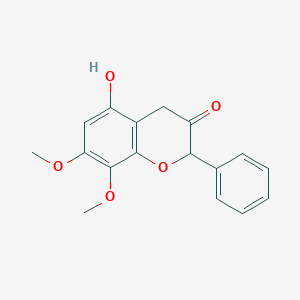![molecular formula C24H17F3N4O2 B14804203 N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide CAS No. 1638194-04-3](/img/structure/B14804203.png)
N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically includes:
Formation of the imidazo[1,2-b]pyridazin-3-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethynyl group: This is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Attachment of the trifluoromethylphenyl group: This step involves the use of trifluoromethylation reagents.
Final coupling to form the benzamide structure: This step involves the use of amide bond formation techniques, often employing coupling reagents like EDCI or HATU.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
化学反応の分析
Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for its ability to inhibit BCR-ABL kinase, including the T315I mutant.
Cancer Research: Its ability to inhibit kinase activity makes it a candidate for cancer treatment, particularly in chronic myeloid leukemia (CML) research.
Biological Studies: It is used in studies to understand the molecular mechanisms of kinase inhibition and its effects on cell proliferation.
Pharmaceutical Development: It serves as a lead compound for the development of new therapeutic agents targeting kinase-related diseases.
作用機序
The mechanism of action of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- involves the inhibition of kinase activity. It binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and induces apoptosis in cancer cells expressing the target kinase .
類似化合物との比較
Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- can be compared with other kinase inhibitors, such as:
Imatinib: A well-known BCR-ABL kinase inhibitor used in the treatment of CML.
Dasatinib: Another BCR-ABL inhibitor with a broader spectrum of activity.
Nilotinib: A selective BCR-ABL inhibitor with improved potency and selectivity.
The uniqueness of Benzamide, N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl- lies in its ability to inhibit the T315I mutant of BCR-ABL kinase, which is resistant to many other inhibitors .
特性
CAS番号 |
1638194-04-3 |
|---|---|
分子式 |
C24H17F3N4O2 |
分子量 |
450.4 g/mol |
IUPAC名 |
N-[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]-3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzamide |
InChI |
InChI=1S/C24H17F3N4O2/c1-15-4-5-17(11-16(15)7-9-20-13-28-22-3-2-10-29-31(20)22)23(33)30-19-8-6-18(14-32)21(12-19)24(25,26)27/h2-6,8,10-13,32H,14H2,1H3,(H,30,33) |
InChIキー |
XHABLRZVDSDYMQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CO)C(F)(F)F)C#CC3=CN=C4N3N=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-[(2,5-dimethoxyphenyl)carbamothioyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B14804120.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14804122.png)
![tert-butyl N-[2-(4-aminophenyl)ethyl]-N-(2-hydroxy-2-phenylethyl)carbamate](/img/structure/B14804125.png)
![2-(4-methoxyphenyl)-N'-[(3-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B14804130.png)



![6-(1-Ethoxyethoxy)-2-[6-[N-(tert-butoxycarbonyl)-N-methylamino]pyridin-3-yl]quinoline](/img/structure/B14804165.png)
![1-{[2-(4-Methylphenyl)-4-(4-pyridinyl)-5-pyrimidinyl]carbonyl}hydrazinium dichloride](/img/structure/B14804170.png)

![5-[4-(Trifluoromethyl)phenoxy]pyridin-2-amine](/img/structure/B14804196.png)
![(3E)-1-methyl-3-[(E)-1,8,9,11,13,15,17,19,21,23,25,26,27,28,29-pentadecahydroxy-2,4,6,10,14,16-hexamethyl-30-[3,4,5,6-tetrahydroxy-6-(2-hydroxydodecyl)oxan-2-yl]triacont-2-enylidene]pyrrolidine-2,4-dione](/img/structure/B14804200.png)
![rel-(3aR,6aR)-Hexahydro-2H-furo[3,2-b]pyrrole hemioxalate](/img/structure/B14804224.png)
![N-({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B14804228.png)
